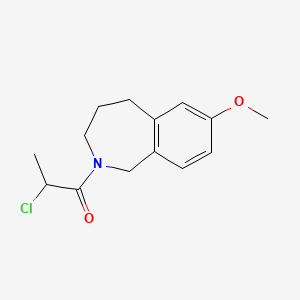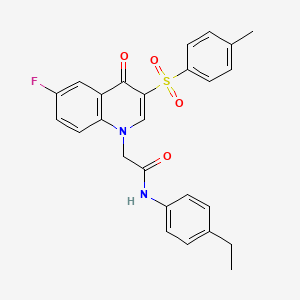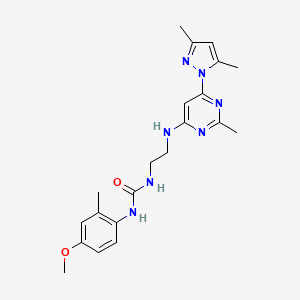![molecular formula C18H22N2O3 B2911396 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097888-29-2](/img/structure/B2911396.png)
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, also known as PZM21, is a synthetic opioid analgesic that has been developed to treat pain without causing the side effects of traditional opioids. PZM21 is a highly selective mu-opioid receptor agonist, which means it binds specifically to the mu-opioid receptor in the brain to produce pain relief.
Mécanisme D'action
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione works by binding specifically to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids on pain perception. Unlike traditional opioids, which also bind to other opioid receptors in the brain and produce a range of unwanted side effects, 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is highly selective for the mu-opioid receptor, which means it produces pain relief without causing other side effects.
Biochemical and Physiological Effects:
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione produces pain relief by activating the mu-opioid receptor in the brain, which leads to a decrease in the transmission of pain signals from the spinal cord to the brain. 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione also produces a range of other biochemical and physiological effects, including decreased heart rate, decreased blood pressure, and decreased respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several advantages for laboratory experiments, including its high selectivity for the mu-opioid receptor, its ability to produce pain relief without causing other side effects, and its lower risk of overdose compared to traditional opioids. However, 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione also has several limitations, including its relatively short half-life, which means it may need to be administered frequently in order to maintain its pain-relieving effects.
Orientations Futures
There are several potential future directions for research on 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, including:
1. Further studies to understand the molecular mechanism of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione's selectivity for the mu-opioid receptor.
2. Development of new formulations of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione that have a longer half-life and can be administered less frequently.
3. Clinical trials to evaluate the safety and efficacy of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in humans.
4. Studies to investigate the potential use of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in combination with other pain-relieving drugs to enhance its efficacy.
5. Investigation of the potential use of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in the treatment of other conditions, such as depression and anxiety.
In conclusion, 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a promising new opioid analgesic that has the potential to revolutionize pain management. Its high selectivity for the mu-opioid receptor and lower risk of side effects make it a promising candidate for clinical use, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves several steps, starting with the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (R)-3-aminomethylazetidine to form the corresponding amide. Finally, the amide is cyclized with maleic anhydride to form 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione.
Applications De Recherche Scientifique
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has been the subject of extensive scientific research, particularly in the field of pain management. Studies have shown that 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is highly effective at relieving pain in animal models, without producing the side effects of traditional opioids such as respiratory depression, constipation, and addiction. 1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has also been shown to have a lower risk of overdose than traditional opioids, making it a promising candidate for clinical use.
Propriétés
IUPAC Name |
1-[[1-(4-phenylbutanoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16(8-4-7-14-5-2-1-3-6-14)19-11-15(12-19)13-20-17(22)9-10-18(20)23/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMCWGJPBJPWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)
![N-[(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2911314.png)
![4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2911317.png)

![Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2911323.png)
![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2911324.png)
![3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2911325.png)
![(E)-1-{5-[4-(3-chlorophenyl)piperazino]-2-thienyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B2911327.png)
![Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate](/img/structure/B2911328.png)




![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2911336.png)